molecular formula C15H12N4O3S B4232634 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B4232634
M. Wt: 328.3 g/mol
InChI Key: ORZFNCLHMDPTOP-UHFFFAOYSA-N
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Description

2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one, also known as DMNT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMNT is a heterocyclic compound that contains a pyridine ring fused with a thiazine ring and a nitrophenyl group.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is not fully understood. However, studies have suggested that 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has also been shown to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been shown to have several biochemical and physiological effects. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Advantages and Limitations for Lab Experiments

2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has several advantages for lab experiments. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a potent and selective inhibitor of various enzymes and signaling pathways, making it a useful tool for studying their biological functions. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has certain limitations for lab experiments. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a highly reactive compound that can undergo oxidation and degradation under certain conditions, which can affect its activity and stability. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one also has poor solubility in aqueous solutions, which can limit its bioavailability and cellular uptake.

Future Directions

There are several future directions for research on 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. One direction is to further elucidate the mechanism of action of 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one and its molecular targets. Another direction is to investigate the potential of 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Future research can also focus on developing new derivatives of 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one with improved activity and pharmacokinetic properties. Finally, research can explore the potential of 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one as a tool for studying the biology of various enzymes and signaling pathways.

Scientific Research Applications

2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been found to exhibit potent antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.

properties

IUPAC Name

2-(2,4-dimethyl-6-nitroanilino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-6-9(2)12(11(7-8)19(21)22)17-15-18-13(20)10-4-3-5-16-14(10)23-15/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFNCLHMDPTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC(=O)C3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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